ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate: is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The specific structure of this compound includes a chromen-2-one core with various substituents, making it a compound of interest for its potential biological and pharmaceutical properties.
Preparation Methods
The synthesis of ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry dimethylformamide (DMF) . This reaction proceeds under mild conditions and results in the formation of the target compound. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors . Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress pathways . The compound’s anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other coumarin derivatives such as:
Warfarin: A well-known anticoagulant that also inhibits vitamin K epoxide reductase but has a different substitution pattern on the coumarin core.
Dicoumarol: Another anticoagulant with a similar mechanism of action but differing in its dimeric structure.
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of this compound, known for its fluorescence properties and use in biochemical assays.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
ethyl 3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-5-22-18(20)9-8-16-13(4)15-7-6-14(23-11-12(2)3)10-17(15)24-19(16)21/h6-7,10H,2,5,8-9,11H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFGUGWPDSYPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=C)C)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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